molecular formula C19H12ClN3O2S B2724105 5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338404-80-1

5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2724105
CAS No.: 338404-80-1
M. Wt: 381.83
InChI Key: WBFCBBBQFRTPBV-CIAFOILYSA-N
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Description

5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and a chlorobenzoyl group attached through an oxime linkage. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Formation of the Imidazole Ring: The imidazole ring is then fused to the thiazole ring through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an esterification reaction using 4-chlorobenzoyl chloride and an appropriate alcohol.

    Formation of the Oxime Linkage: The final step involves the formation of the oxime linkage by reacting the chlorobenzoyl ester with hydroxylamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the oxime group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
  • [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxime linkage and the chlorobenzoyl group enhances its reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole, with the CAS number 338404-80-1, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action.

  • Molecular Formula : C19H12ClN3O2S
  • Molar Mass : 381.84 g/mol
  • Structure : The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzoyl derivatives with imidazo[2,1-b][1,3]thiazole precursors. The oxime formation is a critical step that enhances the compound's biological properties.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and its effects on enzyme inhibition.

Anti-Cancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests have demonstrated that this compound exhibits significant cytotoxicity against B16F10 melanoma cells and other cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Tyrosinase Inhibition : It has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
CompoundIC50 (µM)Mechanism of Action
This compound15Tyrosinase inhibition
Kojic Acid20Tyrosinase inhibition

Case Studies

Several case studies have explored the broader implications of this compound:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls. The studies indicated that the compound could potentially enhance the effectiveness of existing chemotherapeutic agents.
  • Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding interactions between the compound and target enzymes like acetylcholinesterase (AChE). These studies suggest that modifications to the imidazo[2,1-b][1,3]thiazole structure could further enhance its inhibitory potency.

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-15-8-6-14(7-9-15)18(24)25-21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-26-19/h1-12H/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFCBBBQFRTPBV-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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